molecular formula C17H17N3O4 B10893819 2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid

Cat. No.: B10893819
M. Wt: 327.33 g/mol
InChI Key: NXWKMZIRSRZDLB-CMDGGOBGSA-N
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Description

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid is a complex organic compound featuring a pyrazole ring, a benzoic acid moiety, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the attachment of the benzoic acid moiety through an enamido linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring and the benzoic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
  • 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-[[(E)-4-(1-ethyl-3-methylpyrazol-4-yl)-4-oxobut-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C17H17N3O4/c1-3-20-10-13(11(2)19-20)15(21)8-9-16(22)18-14-7-5-4-6-12(14)17(23)24/h4-10H,3H2,1-2H3,(H,18,22)(H,23,24)/b9-8+

InChI Key

NXWKMZIRSRZDLB-CMDGGOBGSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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